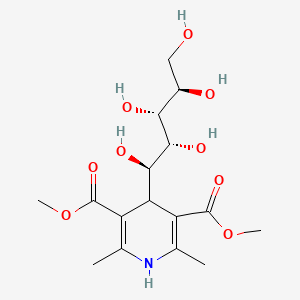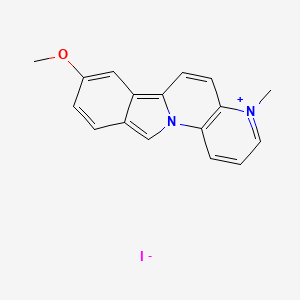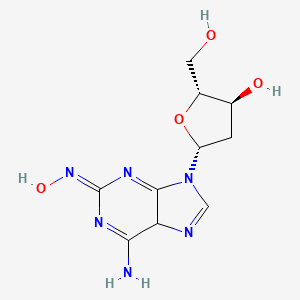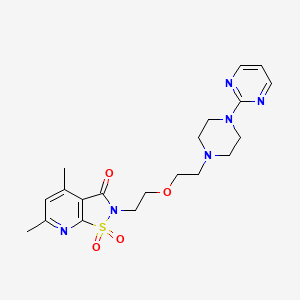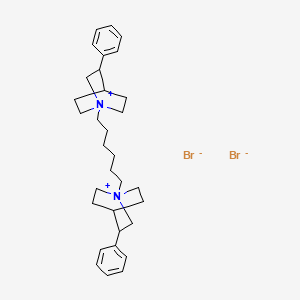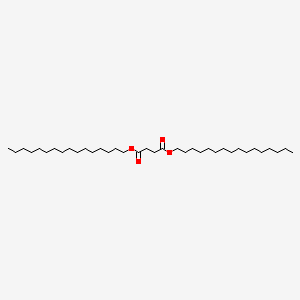
Dicetyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicetyl succinate is an organic compound that belongs to the class of esters. It is formed by the esterification of succinic acid with cetyl alcohol. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicetyl succinate is synthesized through the esterification of succinic acid with cetyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound involves a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous reactors and distillation columns helps in the efficient separation of the product from the reaction mixture, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dicetyl succinate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to succinic acid and cetyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to succinic acid and other oxidation products.
Reduction: Although less common, reduction reactions can convert this compound to other reduced forms of esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Succinic acid and cetyl alcohol.
Oxidation: Succinic acid and other oxidation products.
Reduction: Reduced esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Dicetyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient and stabilizing properties.
Wirkmechanismus
The mechanism of action of dicetyl succinate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester bond in this compound can be hydrolyzed by esterases, releasing succinic acid and cetyl alcohol, which can then participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl succinate: An ester formed by the esterification of succinic acid with ethanol.
Dimethyl succinate: An ester formed by the esterification of succinic acid with methanol.
Diisobutyl succinate: An ester formed by the esterification of succinic acid with isobutyl alcohol.
Uniqueness
Dicetyl succinate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other succinate esters. This long chain makes it particularly useful in applications requiring hydrophobicity and stability, such as in cosmetics and lubricants.
Eigenschaften
CAS-Nummer |
4219-53-8 |
|---|---|
Molekularformel |
C36H70O4 |
Molekulargewicht |
566.9 g/mol |
IUPAC-Name |
dihexadecyl butanedioate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-39-35(37)31-32-36(38)40-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
LMBSJQLSUSUWQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione](/img/structure/B12711303.png)
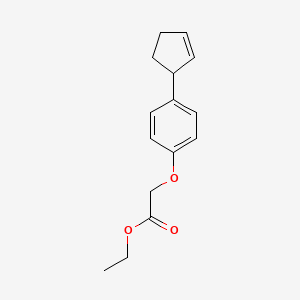
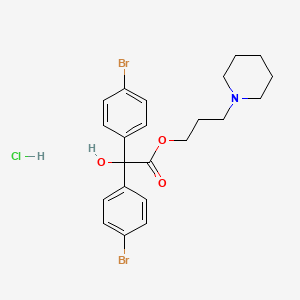
![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

![Ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro9-(trifluoromethyl)decyl] phosphate](/img/structure/B12711344.png)

